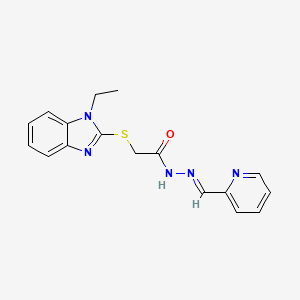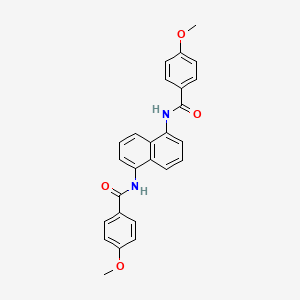![molecular formula C23H14Cl2F6N4O3 B15040601 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15040601.png)
3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
The synthesis of 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro and trifluoromethyl groups: These functional groups can be introduced through halogenation and trifluoromethylation reactions, respectively.
Coupling reactions: The final compound is formed by coupling the pyrazolo[1,5-a]pyrimidine core with the appropriate aromatic substituents under suitable reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
3-chloro-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide: This compound has a different core structure but shares some functional groups.
Other pyrazolo[1,5-a]pyrimidine derivatives: These compounds may have similar biological activity but differ in their substituents and overall structure.
Properties
Molecular Formula |
C23H14Cl2F6N4O3 |
|---|---|
Molecular Weight |
579.3 g/mol |
IUPAC Name |
3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H14Cl2F6N4O3/c1-37-15-6-3-10(7-16(15)38-2)13-9-17(23(29,30)31)35-20(32-13)18(25)19(34-35)21(36)33-14-8-11(22(26,27)28)4-5-12(14)24/h3-9H,1-2H3,(H,33,36) |
InChI Key |
OYUVMXHJQWDCKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-4-(4-chlorobenzyl)piperazin-1-amine](/img/structure/B15040518.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(2-bromoethoxy)-3-methoxyphenyl]methylene]-](/img/structure/B15040520.png)
![2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B15040522.png)
![4-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15040526.png)
![(5Z)-3-benzyl-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15040531.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B15040533.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [5-methyl-2-(propan-2-yl)phenoxy]acetate](/img/structure/B15040538.png)
![(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15040543.png)
![5-(diethylamino)-2-[(E)-{[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15040554.png)


![2-(2-Methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15040584.png)
![ethyl (2Z)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15040593.png)
![(3Z)-5-methyl-3-{[5-(3-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B15040610.png)
